4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16360813
InChI: InChI=1S/C20H18FNO3/c1-2-13-9-19(23)25-20-15(13)7-8-18-16(20)11-22(12-24-18)10-14-5-3-4-6-17(14)21/h3-9H,2,10-12H2,1H3
SMILES:
Molecular Formula: C20H18FNO3
Molecular Weight: 339.4 g/mol

4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC16360813

Molecular Formula: C20H18FNO3

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C20H18FNO3
Molecular Weight 339.4 g/mol
IUPAC Name 4-ethyl-9-[(2-fluorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C20H18FNO3/c1-2-13-9-19(23)25-20-15(13)7-8-18-16(20)11-22(12-24-18)10-14-5-3-4-6-17(14)21/h3-9H,2,10-12H2,1H3
Standard InChI Key XAEWQNSRIIFWJJ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4F

Introduction

Synthesis

The synthesis of chromeno-oxazine derivatives generally involves multi-step organic reactions. Common methods include the use of bases like sodium hydride, solvents such as dimethylformamide, and protective groups to facilitate selective reactions. Reaction conditions such as temperature and time must be optimized for maximum yield.

Potential Applications

Compounds in this class are of interest in medicinal chemistry due to their structural similarities to other bioactive molecules. They may exhibit potential applications in various therapeutic areas, including cancer treatment and inflammatory diseases, by modulating enzyme activity and cellular signaling pathways.

Characterization Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to confirm the identity and purity of these compounds. These methods provide detailed information about the molecular structure and help in understanding its chemical behavior.

Chemical Reactivity

The chemical reactivity of chromeno-oxazine derivatives can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Understanding these reactions is crucial for exploring potential modifications for improved efficacy in medicinal applications.

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